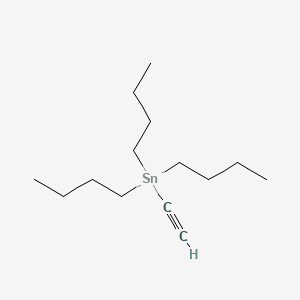

トリブチルスタンニルアセチレン

概要

説明

Tributylstannylacetylene (TBA) is a chemical compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor. TBA is a derivative of acetylene and is made up of three molecules of tributylstannane bound together. It is a highly reactive compound that can be used in organic synthesis, as a reagent for the synthesis of organometallic compounds, and as a catalyst in the formation of polymers.

科学的研究の応用

末端アリールアセチレン誘導体の合成

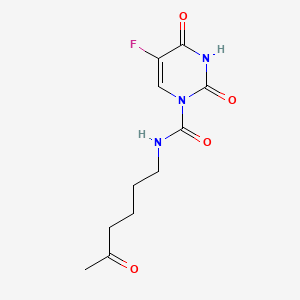

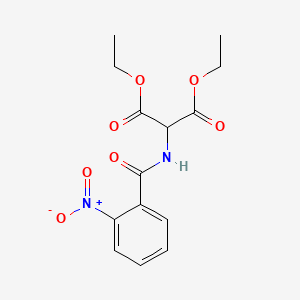

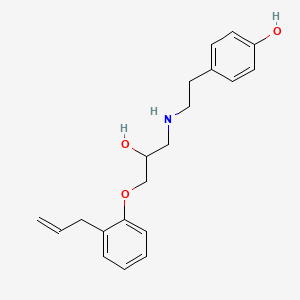

トリブチルスタンニルアセチレンは、末端アリールアセチレン誘導体を調製するための反応剤として使用できます。 これは、パラジウム触媒の存在下でアリールハライドとのスティルカップリング反応によって達成されます {svg_1} {svg_2}.

1,4-ビス(トリブチルスタンニル)ブタ-1-エン-3-インの二量化

トリブチルスタンニルアセチレンは、かさ高い配位子触媒系を有する金属錯体を用いて二量化することができます。 この反応により、1,4-ビス(トリブチルスタンニル)ブタ-1-エン-3-インが生成されます {svg_3}.

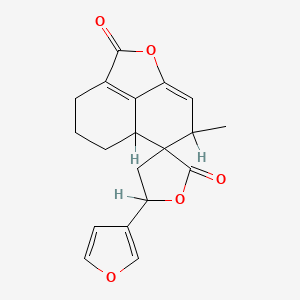

イソキノロン誘導体の合成

イソキノロン誘導体は、トリブチルスタンニルアセチレンとベンゾトリアジノンを反応させることによって合成できます。 この反応は、ニッケル触媒の存在下で脱窒素化挿入を介して進行します {svg_4}.

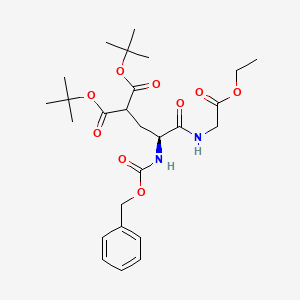

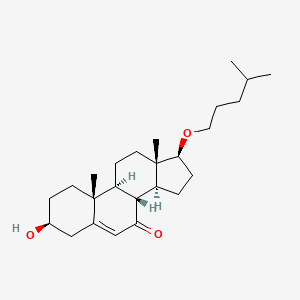

(-)-アクトミンの全合成と(-)-デクロロアクトミンの全合成

トリブチルスタンニルアセチレンは、(-)-アクトミンと(-)-デクロロアクトミンの全合成におけるエニンの主要な中間体を調製するために使用できます {svg_5}.

Safety and Hazards

生化学分析

Biochemical Properties

Tributylstannylacetylene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its use as a reactant in the Stille coupling reaction, where it interacts with aryl halides in the presence of a palladium catalyst to form terminal arylacetylene derivatives . Additionally, tributylstannylacetylene can react with benzotriazinones via denitrogenative insertion in the presence of a nickel catalyst to form isoquinolone derivatives . These interactions highlight the compound’s versatility and importance in biochemical synthesis.

Molecular Mechanism

The molecular mechanism of tributylstannylacetylene involves its ability to form covalent bonds with various biomolecules. In the Stille coupling reaction, tributylstannylacetylene acts as a nucleophile, attacking the electrophilic aryl halide in the presence of a palladium catalyst to form a carbon-carbon bond . This reaction mechanism highlights the compound’s ability to participate in enzyme-catalyzed reactions, leading to the formation of complex organic molecules. Additionally, tributylstannylacetylene’s interaction with nickel catalysts in denitrogenative insertion reactions further demonstrates its versatility in biochemical synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tributylstannylacetylene can change over time due to factors such as stability and degradation. The compound is known to be stable under specific conditions, but prolonged exposure to air and moisture can lead to its degradation . This degradation can affect the compound’s reactivity and, consequently, its impact on cellular functions. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of tributylstannylacetylene on cellular function and stability.

Dosage Effects in Animal Models

The effects of tributylstannylacetylene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions. At high doses, tributylstannylacetylene can exhibit toxic effects, including acute toxicity and adverse effects on cellular function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies to avoid potential toxicity and ensure accurate results.

Metabolic Pathways

Tributylstannylacetylene is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role in the Stille coupling reaction and denitrogenative insertion reactions suggests its involvement in pathways related to organic synthesis and metabolism

Transport and Distribution

Within cells and tissues, tributylstannylacetylene is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of tributylstannylacetylene is crucial for optimizing its use in biochemical applications and ensuring its effective delivery to target sites.

Subcellular Localization

The subcellular localization of tributylstannylacetylene can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization mechanisms can influence the compound’s reactivity and interactions with biomolecules, ultimately affecting its biochemical properties and cellular effects

特性

IUPAC Name |

tributyl(ethynyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C2H.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMJHNYABQHWHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347411 | |

| Record name | Tributylstannylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

994-89-8 | |

| Record name | Tributylstannylacetylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tributylstannylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylethynylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Tributylstannylacetylene useful in organic reactions?

A1: Tributylstannylacetylene acts as a vinyl anion synthon, meaning it can readily participate in reactions where a negatively charged vinyl group (CH=CH-) is required for bond formation. This is due to the ability of tin to readily undergo transmetalation reactions, replacing the tin atom with other metals like lithium or copper. These organometallic species are highly reactive and can attack a variety of electrophilic partners to form new carbon-carbon bonds. []

Q2: Can you provide an example of how Tributylstannylacetylene is used in synthesis?

A2: Certainly! One example is its use in the synthesis of 4-(tributylstannyl)pyridazines. This involves an Inverse electron-demand Diels-Alder reaction where Tributylstannylacetylene reacts with 1,2,4,5-tetrazines. This reaction is particularly efficient with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, leading to good yields of the desired pyridazine product. []

Q3: The research mentions "Palladium-catalyzed coupling". What is the significance of this with Tributylstannylacetylene?

A3: Palladium catalysis is crucial for coupling reactions involving organostannanes like Tributylstannylacetylene. These reactions, known as Stille couplings, allow for the formation of new carbon-carbon bonds between the vinyl group of Tributylstannylacetylene and a variety of electrophilic partners, such as aryl halides or triflates. This versatility in building complex molecules makes Tributylstannylacetylene a valuable tool in organic synthesis. []

Q4: Are there any regioselectivity advantages to using Tributylstannylacetylene?

A4: Yes, research indicates that using Tributylstannylacetylene can lead to regioselective synthesis. For instance, it's been successfully employed in the synthesis of pyran-2-ones substituted at specific positions (4, 5, and 6) by coupling β-iodo-α,β-unsaturated acids with Tributylstannylacetylene derivatives. This control over the reaction outcome is highly valuable in organic synthesis, especially when targeting specific isomers. []

Q5: What are some important safety considerations when handling Tributylstannylacetylene?

A5: Tributylstannylacetylene, like many organostannane reagents, possesses potential toxicity. It's essential to handle this compound with care. Always work in a well-ventilated fume hood and use appropriate personal protective equipment, including gloves and eye protection. The reagent should be stored in an inert atmosphere, protected from light, to prevent degradation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11S,12R,13S,19R)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1207010.png)

![5-Hydroxy-4-oxo-5-(2-oxopropyl)-4,5-dihydro-1h-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid](/img/structure/B1207012.png)

![3-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1207014.png)

![[(5R,7R,9R,10R,13S,17R)-17-[(2S)-5-(3,3-dimethyloxiran-2-yl)-2-methoxyoxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B1207015.png)

![(1beta)-4alpha-Methoxy-6-methyl-8-oxo-3,5,9-trioxa-4-phosphabicyclo[5.3.0]deca-6-ene 4-oxide](/img/structure/B1207019.png)

![ethyl (1S,2R)-1-(7-ethoxy-3-methyl-7-oxoheptyl)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentane-1-carboxylate](/img/structure/B1207022.png)

![2-[6-[1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(5S)-5-[(2R,3S,5R)-3-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-3-methyloxan-2-yl]ethaneperoxoic acid](/img/no-structure.png)

![N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide](/img/structure/B1207029.png)